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Amantadine vs. Placebo: Effect on DRS Scores in TBI

Study / Population & - . .
. . Key Finding on DRS Clinical Interpretation

Analysis Intervention

Giacino et al. 184 patients in a Faster recovery with Amantadine accelerates

(2012) [1] vegetative or amantadine during 4-week the rate of functional
minimally conscious treatment (difference in slope: recovery during active
state 4-16 weeks 0.24 points/week; P=0.007). treatment, but the ultimate
post-TBI. Amantadine  No significant difference in degree of recovery at 6
vs. Placebo for 4 overall improvement at 6 weeks was similar to
weeks. weeks (2 weeks post- placebo.

treatment) [1].

Updated 6 RCTs with 426 No significant overall The benefit of amantadine

Meta- patients. Pooled difference in DRS between on DRS may be specific to

Analysis analysis of DRS groups (MD -0.50; 95% ClI the timing of the

(2024) [2] [3]

Subgroup
Analysis

Scores.

Subgroup analysis
based on follow-up
time.

-4.17-3.17; p = 0.789) [2] [3].

At 6 weeks, a significant
benefit for amantadine was
found. At 3-4 weeks, no

assessment and duration
of treatment.

Confirms that the
therapeutic effect on
function becomes more
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Study / Population & - . .

. . Key Finding on DRS Clinical Interpretation
Analysis Intervention
(2024 Meta- significant difference was apparent with a longer
Analysis) [3] observed [3]. treatment duration.
Other 3 RCTs with 281 Concluded there is high- Supports the use of
Systematic patients with certainty evidence that amantadine for functional
Review [4] moderate to severe amantadine may have a improvement in the

TBI. beneficial effect on moderate to severe TBI

functional outcome (primarily  population.
measured by DRS) [4].

Detailed Experimental Protocols from Key Studies

To critically appraise the existing evidence and design future trials, understanding the methodology of

pivotal studies is essential.

Landmark RCT: Giacino et al. (2012)

This study provides the strongest evidence for amantadine's effect on the rate of recovery [1].

¢ Objective: To determine whether amantadine improves the rate of functional recovery in patients with
prolonged disorders of consciousness after TBI.
¢ Population: 184 patients, 4 to 16 weeks post-severe TBI, in a vegetative or minimally conscious
state.
¢ Intervention & Control:
o Intervention Group: Received amantadine hydrochloride (200 mg to 400 mg daily).
o Control Group: Received a matched placebo.
e Study Design: Double-blind, placebo-controlled, randomized trial with a 4-week treatment period
followed by a 2-week washout period.
e Primary Outcome: The rate of functional recovery on the DRS over the 4 weeks of treatment.
¢ Key Methodology:
o Randomization: Patients were randomly assigned to the two groups.
o Blinding: Both participants and investigators were blinded to treatment allocation.
o Assessment: DRS scores were assessed at baseline and then weekly.
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o Analysis: The primary analysis used mixed-effects regression models to compare the rate of
recovery (slope) between the two groups over time.

Recent Meta-Analysis (2024)

This analysis provides an updated synthesis of all available RCT evidence [2] [3].

e Objective: To perform an updated meta-analysis of RCTs evaluating the effects of amantadine in TBI
patients.

e Data Sources: Cochrane, Embase, and PubMed databases were searched for trials published up to
March 24, 2024.

¢ Study Selection: Included RCTs comparing amantadine versus placebo in TBI patients, reporting
outcomes of interest (GCS, DRS, MMSE, etc.).

¢ Included Studies: 6 RCTs with a total of 426 patients were included in the quantitative analysis.

o Statistical Analysis: Data were pooled using a random-effects model. Mean differences (MD) with
95% confidence intervals (Cl) were calculated for continuous outcomes like the DRS. Heterogeneity
was assessed using the |2 statistic.

Mechanism of Action: Amantadine in TBI
Pathophysiology
The therapeutic effect of amantadine in TBI is attributed to its multiple mechanisms of action, which target

various pathophysiological pathways across different phases of brain injury. The following diagram

illustrates these pathways and amantadine's proposed sites of action.
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¢ NMDA Receptor Antagonism: Reduces excitotoxicity and calcium-mediated cell death.
e Dopaminergic Modulation: Supports wakefulness, attention, and motor function, which are crucial

for functional recovery.
¢ Potential Neuroprotective Effects: May indirectly reduce oxidative stress and inflammation.

May Attenuate

This diagram shows how amantadine's multi-target mechanism counteracts secondary brain injury [5]:
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Conclusion for Research and Development

In summary, the body of evidence supports that amantadine has a specific role in the management of

moderate to severe TBI:

¢ Primary Benefit: The most consistent finding is the acceleration of functional recovery during
active treatment, as robustly demonstrated by the improved DRS slope in the Giacino et al. trial [1].

¢ Clinical Implication: This can lead to significantly reduced disability over a shorter period, which is a
highly valuable outcome for patients and healthcare systems.

e Research Gaps: Future research should focus on optimizing the timing and duration of therapy,
exploring effects in milder TBI cases, and investigating potential synergistic effects with other
neuroprotective or rehabilitative strategies [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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